![molecular formula C8H5N3O4 B1424139 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190312-84-5](/img/structure/B1424139.png)
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group at the 3-position and a carboxylic acid group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 1H-pyrrolo[3,2-b]pyridine, followed by the introduction of the carboxylic acid group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the nitro and carboxylic acid groups, making it less reactive.
3-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid group.
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Different positioning of the carboxylic acid group.
Uniqueness
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a nitro group at the 3-position and a carboxylic acid at the 6-position. Its molecular formula is with a molecular weight of approximately 207.14 g/mol. The presence of both the nitro and carboxylic acid functional groups contributes to its reactivity and biological activity .
Biological Activities
Research indicates that compounds containing the pyrrolo[3,2-b]pyridine structure exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown potential as fibroblast growth factor receptor (FGFR) inhibitors, which are significant in cancer therapy. For instance, derivatives have been reported to inhibit FGFR signaling pathways critical for tumor growth .
- Antidiabetic Effects : Pyrrolo derivatives have been evaluated for their ability to enhance insulin sensitivity and glucose uptake in muscle and fat cells. Certain analogs have demonstrated effective blood glucose reduction without affecting insulin levels .
- Antimicrobial Activity : Some studies have assessed the efficacy of pyrrolo derivatives against various pathogens, including respiratory syncytial virus (RSV) and bacterial strains. These compounds exhibited promising antimicrobial properties with acceptable solubility and low toxicity .
Case Studies
- Anticancer Efficacy : A study on pyrrolo derivatives indicated that specific compounds could inhibit breast cancer cell proliferation and induce apoptosis. For example, compound 4h showed IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating its potential as a lead compound for further development .
- Antidiabetic Mechanism : In vivo experiments on a series of pyrrolo derivatives revealed that they could significantly improve insulin sensitivity in adipocytes by stimulating glucose uptake, with maximum increases observed at specific dosages .
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | Contains a carboxylic acid group; different ring structure. |
4-Azaindole-3-carboxylic acid | C8H6N2O2 | Similar core structure; lacks nitro substitution. |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | Methyl substitution at position 6; different biological profile. |
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | C8H5N3O4 | Nitro group at position 3; different functional properties. |
The mechanisms through which this compound exerts its biological effects include:
- FGFR Inhibition : By targeting FGFR signaling pathways, this compound can potentially disrupt cancer cell proliferation.
- Glucose Uptake Enhancement : The compound may enhance glucose transporter activity or increase insulin receptor sensitivity.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-5-7(10-2-4)6(3-9-5)11(14)15/h1-3,9H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLTYCFBJVUXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222898 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-84-5 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.